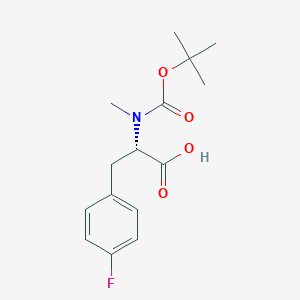

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine

CAS No.: 249736-15-0

Cat. No.: VC19103321

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 249736-15-0 |

|---|---|

| Molecular Formula | C15H20FNO4 |

| Molecular Weight | 297.32 g/mol |

| IUPAC Name | (2S)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | GDUBFXWWALXNPA-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine exhibits a complex molecular architecture characterized by three key modifications: (1) a Boc group attached to the α-amino nitrogen, (2) a methyl group on the same nitrogen, and (3) a fluorine atom at the 4-position of the phenyl side chain. The Boc group () protects the amine during peptide coupling reactions, while the fluorine atom introduces electronegativity and steric effects that influence molecular interactions . The L-configuration at the α-carbon ensures compatibility with natural peptide sequences, preserving biological activity .

The compound’s three-dimensional structure, as depicted in PubChem’s 3D conformer model, highlights the spatial arrangement of the fluorophenyl moiety and the Boc-protected amine . The methyl group on the nitrogen introduces steric hindrance, potentially altering peptide backbone flexibility and hydrogen-bonding patterns. These structural attributes are critical for its role in synthesizing modified peptides with tailored physicochemical properties.

Physicochemical Properties

The compound’s physical properties are inferred from structurally related Boc-protected amino acids. For instance, N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) has a melting point of 85–87°C, a density of 1.1356 g/cm, and solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . The addition of a fluorine atom and N-methyl group likely alters these properties:

-

Solubility: Enhanced lipophilicity due to the fluorine atom and methyl group may reduce aqueous solubility but improve permeability across biological membranes.

-

Optical activity: The specific rotation () of Boc-Phe-OH is +25° (c = 1% in ethanol) , suggesting that the fluorinated derivative would exhibit comparable chirality-dependent optical behavior.

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Molecular Weight | 297.32 g/mol | |

| Melting Point | 80–85°C | |

| Solubility | DCM, DMF, THF | |

| Optical Activity |

Applications in Peptide Synthesis and Drug Development

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce fluorinated and N-methylated residues into peptide chains . These modifications confer several advantages:

-

Metabolic Stability: Fluorine’s electronegativity strengthens carbon-fluorine bonds, resisting enzymatic degradation and prolonging peptide half-life in vivo.

-

Conformational Restriction: The N-methyl group reduces hydrogen-bonding capacity, favoring specific secondary structures (e.g., β-turns) and enhancing receptor binding selectivity .

-

Enhanced Bioavailability: Increased lipophilicity improves membrane permeability, a critical factor in central nervous system (CNS)-targeted therapeutics.

Recent studies highlight its role in synthesizing protease inhibitors and GPCR ligands, where fluorine’s inductive effects fine-tune electronic interactions with target proteins . For example, incorporating this residue into opioid peptide analogs has shown improved analgesic efficacy and reduced side effects in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume